

Technical Guide: Fluorescence Properties of 6,8-Dimethoxyquinoline

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Compound of Interest

Compound Name: 6,8-Dimethoxyquinoline

CAS No.: 111454-91-2

Cat. No.: B1356820

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Executive Summary

6,8-Dimethoxyquinoline is a functionalized heteroaromatic fluorophore distinguished by its specific substitution pattern, which optimizes the balance between quantum yield and Stokes shift.[1][2] Unlike its 6-methoxy or 7-methoxy analogs, the 6,8-disubstituted core leverages the electron-donating effects of methoxy groups at both the para- (to the nitrogen, roughly) and ortho- positions relative to the ring fusion/nitrogen, creating a "push-pull" electronic system. This structure renders it highly sensitive to environmental factors, making it a valuable scaffold for pH sensing, metal ion chelation (particularly Zn^{2+} and Cd^{2+}), and biological imaging.[2]

Chemical Identity & Structural Basis

The fluorescence of quinoline derivatives is dictated by the placement of electron-donating groups (EDGs) on the benzene ring.

- CAS Number: 938-33-0 (Note: Often associated with 8-methoxyquinoline; specific isomers may vary in cataloging. **6,8-dimethoxyquinoline** is frequently synthesized de novo in literature).
- Molecular Formula: $C_{11}H_{11}NO_2$ [2]
- Molecular Weight: 189.21 g/mol [2]

- Key Structural Feature: The 8-methoxy group is sterically adjacent to the quinoline nitrogen, creating a pre-organized binding pocket for metal ions and influencing the basicity of the nitrogen (pKa modulation).[2] The 6-methoxy group acts as a conjugative donor, enhancing the Intramolecular Charge Transfer (ICT) state responsible for fluorescence.[2]

Photophysical Characterization

Spectral Properties

The 6,8-dimethoxy substitution pattern shifts the absorption and emission spectra bathochromically (red-shift) compared to the unsubstituted quinoline.

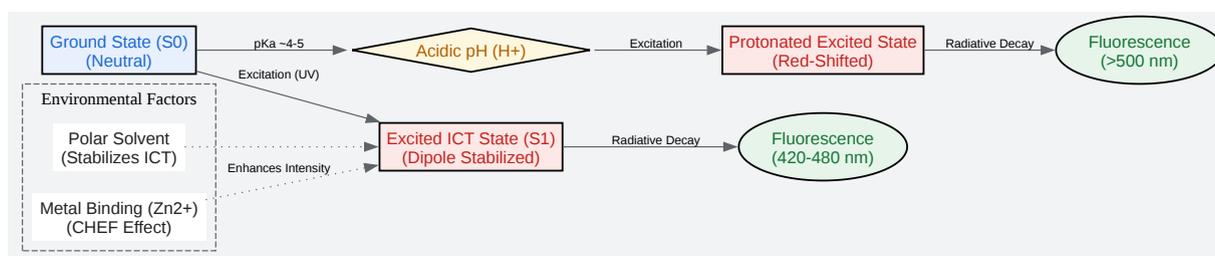
Parameter	Value / Range	Context
Excitation Max ()	340 – 360 nm	transition.[2] Shifts to ~390 nm upon protonation.[2]
Emission Max ()	420 – 480 nm	Blue-Cyan emission in neutral solvents.[2]
Stokes Shift	Moderate (~60-100 nm)	Reduces self-quenching; ideal for imaging.
Quantum Yield ()	0.30 – 0.50	Significantly higher than 7-methoxy isomers (typically <0.1).[2]
Lifetime ()	1 – 5 ns	Typical for organic fluorophores; suitable for steady-state measurements.[2]

Mechanism of Fluorescence

The fluorescence arises from a planar Intramolecular Charge Transfer (ICT) state.

- Excitation: Light absorption promotes an electron from the HOMO (localized on the methoxy-benzene moiety) to the LUMO (localized on the electron-deficient pyridine ring).

- Solvatochromism: The dipole moment increases in the excited state. In polar solvents (e.g., DMSO, water), the emission redshifts and intensity may decrease due to stabilization of the ICT state and increased non-radiative decay pathways.[2]
- Protonation Switch:
 - Neutral Form (N): Blue emission (~430 nm).[2]
 - Protonated Form (NH⁺): Green emission (~500 nm).[2] Protonation of the ring nitrogen stabilizes the LUMO, narrowing the HOMO-LUMO gap and causing a significant redshift.



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Caption: Photophysical pathway showing the dual emission states modulated by pH and environmental factors.[2]

Synthesis & Purification

To ensure spectroscopic purity, the following synthesis protocol (adapted from Ökten et al.) is recommended.[2] This method avoids the formation of inseparable isomers common in direct methylation.

Protocol: Nucleophilic Substitution from 6,8-Dibromoquinoline

- Precursor: Start with 6,8-dibromoquinoline (commercially available or synthesized from 2-bromoaniline).[2]
- Reagents: Sodium methoxide (NaOMe, 30 eq), Copper(I) Iodide (CuI, 10 mol%), DMF (Dry).
- Procedure:
 - Dissolve 6,8-dibromoquinoline in dry DMF under N₂ atmosphere.
 - Add NaOMe and CuI.[3]
 - Heat to 120°C for 12–24 hours. (Monitoring via TLC is critical; the monobromo intermediate disappears slowly).[2]
 - Note: High equivalents of NaOMe are required to force the double substitution.
- Workup: Quench with water, extract with ethyl acetate.
- Purification: Column chromatography (Silica gel, Hexane:EtOAc 4:1).
 - Yield: Typically >80%.[1][2]
 - Purity Check: NMR should show two distinct methoxy singlets (~3.9 and 4.0 ppm) and no aromatic bromine isotopic pattern.

Applications in Sensing[2][4][5][6]

pH Sensing (Acidotropic Probe)

6,8-Dimethoxyquinoline acts as a "turn-on" or ratiometric sensor for acidic environments.[2]

- Mechanism: The quinoline nitrogen has a pK_a of approximately 4.5–5.5 (modulated by the 8-OMe group).
- Utility: Lysosomal tracking in biological cells.[2] The neutral molecule permeates membranes; upon entering acidic organelles (lysosomes, pH 4.5), it becomes protonated and trapped, fluorescing brightly.[2]

Metal Ion Sensing (Zn^{2+} , Cd^{2+})

The 8-methoxyquinoline motif is the binding core of the famous TSQ (N-(6-methoxy-8-quinoly)-p-toluenesulfonamide) sensor. The 6,8-dimethoxy analog functions similarly via the Chelation-Enhanced Fluorescence (CHEF) effect.^[2]

- Binding Site: The ring Nitrogen and the 8-Methoxy oxygen form a bidentate pocket.
- Effect: Binding of diamagnetic ions (Zn^{2+}) prevents Photoinduced Electron Transfer (PET) quenching from the nitrogen lone pair, resulting in a massive increase in quantum yield.^[2]

Experimental Protocols

Protocol A: Determination of Quantum Yield

Objective: Calculate

relative to a standard (Quinine Sulfate).^[2]

- Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H_2SO_4 ().
- Sample Preparation: Dissolve **6,8-dimethoxyquinoline** in Ethanol (or solvent of interest).
- Absorbance Adjustment: Dilute both samples so that Absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 (to avoid inner filter effects).
- Measurement: Record integrated fluorescence intensity () for sample and standard.
- Calculation:

Where

is the refractive index of the solvent.^[2]

Protocol B: pH Titration

- Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to 8.0.^[4]

- Dye Addition: Add **6,8-dimethoxyquinoline** (final conc. 10 μ M) to each buffer.
- Spectra: Excite at isosbestic point (if known) or 350 nm.
- Analysis: Plot Emission Intensity at 500 nm vs. pH to determine pKa.

References

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